Epimedoside
Overview
Description
Synthesis Analysis
The synthesis of complex molecules similar to epimedoside often involves convergent synthetic routes, employing strategies like alkyne linchpin assembly, asymmetric desymmetrization, and diastereoselective aldol condensation. For example, the total synthesis of (-)-18-epi-peloruside A utilizes an alkyne linchpin strategy for assembling the natural product, highlighting the use of advanced synthetic techniques in constructing epimeric centers and achieving stereochemical control (Trost, Michaelis, & Malhotra, 2013).
Molecular Structure Analysis
The molecular structure of compounds like epimedoside is characterized by their stereochemistry and the presence of multiple stereocenters. The synthesis of epimers, molecules that are mirror images of each other at one or more stereocenters, is a common focus in organic chemistry. Techniques such as NMR spectroscopy are crucial for characterizing these molecules and confirming their structure.
Chemical Reactions and Properties
Epimedoside and similar compounds undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. For instance, [3 + 2] cycloaddition reactions involving nonstabilized azomethine ylides represent a key method for constructing nitrogen-containing heterocycles, a common structural feature in many bioactive molecules (Pandey, Bagul, & Sahoo, 1998).
Physical Properties Analysis
The physical properties of epimedoside-like compounds, including solubility, melting point, and crystal structure, are influenced by their molecular composition and structure. These properties are essential for understanding the compound's behavior in different environments and potential applications in materials science.
Chemical Properties Analysis
The chemical properties of epimedoside, such as acidity, basicity, and reactivity towards various reagents, are defined by its functional groups and molecular framework. Studies on epimerization highlight the sensitivity of these compounds to stereochemical changes, which can significantly affect their biological activity and chemical reactivity (Duengo et al., 2023).
Scientific Research Applications
Application in Biochemistry and Molecular Biology
Epimedoside is a key medicinal component in Epimedium plants, known for its great pharmaceutical activities . A novel prenylated flavonol rhamnoside xylosyltransferase gene (EpF3R2″XylT) was cloned from E. pubescens, and the enzymatic activity of its decoding proteins was examined . The recombinant EpF3R2″XylT proteins possessed the catalytic activity of 2″-O-xylosylation on prenylflavonol 3-O-rhamnoside, namely icariin, baohuoside II, baohuoside I, and epimedoside A . The analysis of enzymatic kinetics showed that EpF3R2″XylT had the highest substrate affinity toward icariin with the lowest Km value of 75.96 ± 11.91 mM .
Application in Pharmacology and Medicine
Epimedoside, as a major bioactive pharmaceutical compound derived from Epimedium plants, is known for its anti-inflammatory and antioxidant effects . It has been hypothesized that it could potentially inhibit SARS-CoV-2 entry into host cells through modulating the intracellular pathways . Although no study has been conducted to investigate the effect of this compound on COVID-19, its molecular mechanisms indicate its possible effect on various aspects of the pathophysiology of this disease .
Application in Enzymology
Epimedoside is used in the study of enzymes, specifically glycosyltransferases . A novel prenylated flavonol rhamnoside xylosyltransferase gene (EpF3R2″XylT) was cloned from E. pubescens, and the enzymatic activity of its decoding proteins was examined . The recombinant EpF3R2″XylT proteins possessed the catalytic activity of 2″-O-xylosylation on prenylflavonol 3-O-rhamnoside, namely icariin, baohuoside II, baohuoside I, and epimedoside A . This research helps to understand the modification mechanism of different sugar moieties in prenylated flavonol glycosides .
Application in Plant Physiology
Epimedoside is also used in the study of plant physiology . Moisture conditions are a key environmental factor affecting E. koreanum medicinal components during harvesting . Different stages of E. koreanum under natural conditions after rainfall were studied to understand the impact on the production of Epimedoside .
Application in Virology
Epimedoside, as a major bioactive pharmaceutical compound derived from Epimedium plants, is known for its anti-inflammatory and antioxidant effects . It has been hypothesized that it could potentially inhibit SARS-CoV-2 entry into host cells through modulating the intracellular pathways . Although no study has been conducted to investigate the effect of this compound on COVID-19, its molecular mechanisms indicate its possible effect on various aspects of the pathophysiology of this disease .
Application in Glycosylation Studies
Epimedoside is used in the study of glycosylation, a reaction that attaches a glycosyl group to another molecule . A novel prenylated flavonol rhamnoside xylosyltransferase gene (EpF3R2″XylT) was cloned from E. pubescens, and the enzymatic activity of its decoding proteins was examined . The recombinant EpF3R2″XylT proteins possessed the catalytic activity of 2″-O-xylosylation on prenylated flavonol 3-O-rhamnoside, namely icariin, baohuoside II, baohuoside I, and epimedoside A . This research helps to understand the modification mechanism of different sugar moieties in prenylated flavonol glycosides .
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGOVKQDBSFQIU-RDYCXQFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epimedoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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